molecular formula C11H8F2O3 B13033378 3-(Difluoromethyl)-7-methoxy-2H-chromen-2-one

3-(Difluoromethyl)-7-methoxy-2H-chromen-2-one

Cat. No.: B13033378
M. Wt: 226.18 g/mol
InChI Key: YYPGUHLTEMVAOD-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-7-methoxy-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with a difluoromethyl group at position 3 and a methoxy group at position 6. Coumarins are renowned for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The difluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy group contributes to electronic modulation and solubility.

Properties

Molecular Formula

C11H8F2O3

Molecular Weight

226.18 g/mol

IUPAC Name

3-(difluoromethyl)-7-methoxychromen-2-one

InChI

InChI=1S/C11H8F2O3/c1-15-7-3-2-6-4-8(10(12)13)11(14)16-9(6)5-7/h2-5,10H,1H3

InChI Key

YYPGUHLTEMVAOD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)O2)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-7-methoxy-2H-chromen-2-one typically involves the difluoromethylation of a suitable chromen-2-one precursor. One common method is the reaction of 7-methoxy-2H-chromen-2-one with a difluoromethylating reagent under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The process typically includes the preparation of the chromen-2-one precursor, followed by difluoromethylation using efficient and scalable methods. The choice of reagents, catalysts, and reaction conditions is crucial to achieve high yields and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-7-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of functionalized chromen-2-one derivatives .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of the chromenone structure exhibit promising anticancer properties. For example, studies have shown that compounds similar to 3-(Difluoromethyl)-7-methoxy-2H-chromen-2-one can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .

Case Study: Anticancer Efficacy

In a study conducted on various chromenone derivatives, it was found that certain modifications led to enhanced cytotoxicity against breast cancer cell lines. The mechanism involved the induction of apoptotic pathways and cell cycle arrest .

Antifungal Properties

The compound has also been investigated for its antifungal activity. Research indicates that derivatives can inhibit the growth of several fungal pathogens, making them suitable for agricultural applications .

Case Study: Fungicidal Activity

A recent study evaluated the fungicidal efficacy of chromenone derivatives against common plant pathogens. The results showed effective inhibition at low concentrations, suggesting potential use in crop protection .

Agrochemical Applications

The difluoromethyl group in the compound enhances its effectiveness as an agrochemical agent. Its application in developing new pesticides has been explored, particularly due to its ability to target specific biological pathways in pests without affecting non-target organisms.

Table 2: Summary of Biological Activities

Activity TypeTarget OrganismEC50 (μg/mL)
AnticancerMCF-7 (breast cancer)5.6
AntifungalBotrytis cinerea4.2
InsecticidalVarious insect pests10.0

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-7-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The methoxy group contributes to its binding affinity and selectivity towards certain targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 3-(Difluoromethyl)-7-methoxy-2H-chromen-2-one becomes evident when compared to analogous coumarin derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Biological Activities Distinct Features
This compound -CF2H (3), -OCH3 (7) C11H8F2O3 226.18 Antimicrobial, enzyme inhibition Enhanced lipophilicity, metabolic stability
7-Methoxy-3-(trifluoromethyl)-2H-chromen-2-one -CF3 (3), -OCH3 (7) C11H7F3O3 244.17 Anticancer, antimicrobial Higher electronegativity, increased stability
3-(4-Chlorophenyl)-7-methoxy-2H-chromen-2-one -C6H4Cl (3), -OCH3 (7) C16H11ClO3 286.71 Anti-inflammatory, antioxidant Bulky aryl group, π-π interactions
3-Acetyl-7-methyl-2H-chromen-2-one -COCH3 (3), -CH3 (7) C12H10O3 202.21 High chemical reactivity Acetyl group enhances electrophilicity
7-Ethoxy-3-methyl-2H-chromen-2-one -CH3 (3), -OCH2CH3 (7) C12H12O3 204.22 Not specified Ethoxy group improves solubility

Key Findings from Comparative Studies

Substituent Effects on Bioactivity :

  • The difluoromethyl group (-CF2H) in the target compound offers a balance between lipophilicity and electronic effects, contrasting with the stronger electron-withdrawing trifluoromethyl group (-CF3) in its analog, which may overly rigidify the molecule .
  • Chlorophenyl substituents (e.g., in 3-(4-chlorophenyl)-7-methoxy-2H-chromen-2-one) enhance anti-inflammatory activity but reduce solubility compared to fluorinated analogs .

Role of Methoxy Group :

  • The 7-methoxy substituent is conserved across several analogs (e.g., ), where it improves solubility and modulates electronic properties. Its absence (e.g., in 3,8-dibromo-7-hydroxy-4-methyl-2H-chromen-2-one ) leads to reduced bioavailability.

Fluorine vs. Other Halogens :

  • Fluorinated derivatives (e.g., -CF2H, -CF3) generally exhibit superior metabolic stability and target binding compared to chlorinated or brominated analogs due to fluorine’s small size and high electronegativity .

Comparative Reactivity :

  • Acetyl-substituted coumarins (e.g., 3-acetyl-7-methyl-2H-chromen-2-one) show higher reactivity in nucleophilic substitutions but lower thermal stability than fluorinated derivatives .

Biological Activity

3-(Difluoromethyl)-7-methoxy-2H-chromen-2-one, a coumarin derivative, has garnered attention in recent years due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the coumarin family, characterized by a benzopyranone structure. The difluoromethyl group at the 3-position and methoxy group at the 7-position are significant for its biological activity. These modifications can influence the compound's interaction with biological targets.

Biological Activities

1. Antioxidant Activity
Research indicates that coumarin derivatives exhibit notable antioxidant properties. The ability of this compound to scavenge free radicals contributes to its potential therapeutic applications in oxidative stress-related diseases.

2. Anticancer Properties
Several studies have demonstrated the anticancer potential of coumarins, including this specific derivative. It has been shown to induce apoptosis in various cancer cell lines, such as breast (MDAMB231), cervical (HeLa), and liver (HepG2) cells. The compound's mechanism involves the modulation of mitochondrial pathways and the regulation of pro-apoptotic and anti-apoptotic proteins.

3. Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties by inhibiting key inflammatory mediators. This mechanism is crucial for developing treatments for chronic inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Modulation: The compound reduces ROS levels, thereby protecting cells from oxidative damage.
  • Apoptosis Induction: It activates caspases and alters the expression of Bcl-2 family proteins, promoting apoptosis in cancer cells.
  • Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in inflammatory pathways, thus reducing inflammation.

Case Studies

  • Anticancer Activity Study
    • Objective: To evaluate the cytotoxic effects on MDAMB231 cells.
    • Method: IC50 values were determined using MTT assays.
    • Results: The compound showed significant cytotoxicity with an IC50 value of approximately 34.98 µM, indicating potent anticancer activity compared to standard chemotherapeutics like 5-FU .
  • Anti-inflammatory Assessment
    • Objective: To assess the anti-inflammatory effects in vitro.
    • Method: Inhibition of pro-inflammatory cytokines was measured.
    • Results: The compound effectively reduced TNF-alpha and IL-6 levels, demonstrating its potential as an anti-inflammatory agent .

Data Tables

Biological ActivityCell Line/ModelIC50 Value (µM)Reference
AnticancerMDAMB23134.98
Anti-inflammatoryRAW264.712.5
AntioxidantDPPH Assay20.0

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